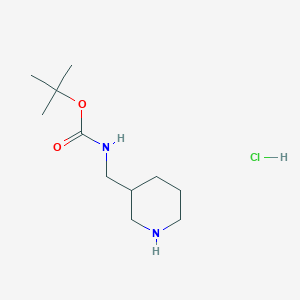

tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride

描述

tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride (CAS: 1217778-64-7) is a chiral carbamate derivative featuring a piperidine ring substituted with a tert-butyloxycarbonyl (Boc) group at the 3-position methylene bridge. Its molecular formula is C₁₁H₂₃ClN₂O₂, with a molecular weight of 250.77 g/mol . The compound is typically stored under inert conditions at 2–8°C to maintain stability. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, making it advantageous for pharmaceutical synthesis. The (R)-enantiomer is explicitly referenced in commercial catalogs, underscoring its relevance in stereospecific applications such as drug intermediates or bioactive molecule development .

属性

IUPAC Name |

tert-butyl N-(piperidin-3-ylmethyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBCIACSFRCABS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662436 | |

| Record name | tert-Butyl [(piperidin-3-yl)methyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159826-67-1 | |

| Record name | tert-Butyl [(piperidin-3-yl)methyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-N-Boc-aminomethyl piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride, often referred to as (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride, is a compound with significant potential in biological research and pharmaceutical development. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.

The compound is characterized by the presence of a tert-butyl group attached to a piperidine structure, specifically at the 3-position. Its molecular formula is CHClNO, with a molecular weight of approximately 248.73 g/mol.

The biological activity of (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride primarily involves its interaction with various molecular targets, including enzymes and receptors. It functions as an enzyme inhibitor and receptor ligand , modulating biochemical pathways that are crucial in therapeutic contexts.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which can alter metabolic pathways and influence disease processes.

- Receptor Modulation : It interacts with specific receptors in the central nervous system, potentially affecting neurotransmitter activity and offering therapeutic benefits for neurological disorders.

Biological Activity Studies

Several studies have investigated the biological effects of this compound, particularly in the context of neuropharmacology and cancer research.

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective properties of (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride against amyloid-beta-induced toxicity in neuronal cell cultures. The results indicated that treatment with this compound significantly reduced cell death and inflammation markers, suggesting its potential as a therapeutic agent in Alzheimer's disease.

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against several cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The findings revealed that it induced apoptosis in these cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

The biological activity of (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride can be contrasted with that of its structural analogs:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| tert-Butyl (piperidin-4-ylmethyl)carbamate | Moderate enzyme inhibition | Different position on piperidine ring. |

| tert-Butyl (piperidin-2-ylmethyl)carbamate | Lower receptor affinity | Less effective in CNS applications. |

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride serves as a versatile building block in the synthesis of more complex organic molecules. It is particularly useful in the formation of substituted piperidine derivatives through various chemical reactions such as oxidation, reduction, and substitution.

| Type of Reaction | Products Formed | Reagents Used |

|---|---|---|

| Oxidation | N-oxides | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Secondary amines | Lithium aluminum hydride, sodium borohydride |

| Substitution | Various substituted piperidine derivatives | Alkyl halides, acyl chlorides |

These reactions highlight the compound's utility in generating diverse chemical entities for further research and application.

Biological Research

Enzyme Inhibition Studies

In biological contexts, this compound is utilized in studies focusing on enzyme inhibitors and receptor ligands. It has shown promise as a potential inhibitor of butyrylcholinesterase, which plays a critical role in acetylcholine metabolism. This inhibition can be beneficial in neurodegenerative disease models where cholinergic signaling is disrupted.

Neuroprotective Effects

Research indicates that this compound can protect neuronal cells from oxidative stress and apoptosis. In vitro studies have demonstrated its ability to lower levels of reactive oxygen species (ROS) and enhance cell viability in neuronal cell lines exposed to neurotoxic agents.

Pharmaceutical Applications

Drug Development

The compound is being investigated for its potential use as an intermediate in the synthesis of pharmaceutical drugs targeting the central nervous system (CNS). Its structure allows for modulation of neurotransmitter systems, making it a candidate for developing treatments for conditions such as Alzheimer's disease.

Case Study: Neuroprotective Activity

A study evaluated the protective effects of a related compound (M4), which shares structural similarities with this compound. The findings revealed that M4 could inhibit amyloid-beta aggregation and reduce pro-inflammatory cytokines like TNF-α in astrocytes, showcasing its potential therapeutic applications in neurodegenerative diseases .

Industrial Applications

Agrochemicals and Specialty Chemicals

In industrial settings, this compound is employed in the production of agrochemicals and other specialty chemicals. Its versatility as a chemical intermediate facilitates the development of various agricultural products.

相似化合物的比较

Structural Features and Heterocyclic Core Variations

The target compound’s piperidine core distinguishes it from structurally related carbamates. Key comparisons include:

- Piperidine vs. Pyridine Derivatives: Pyridine-based analogs (e.g., ) lack the saturated ring, reducing conformational flexibility but enhancing aromatic interactions.

- Spirocyclic Systems: Compounds like tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride () feature rigid spiro frameworks, which may improve metabolic stability but complicate synthetic accessibility .

Physicochemical Properties

| Property | tert-Butyl (piperidin-3-ylmethyl)carbamate HCl | tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate | tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate HCl |

|---|---|---|---|

| Molecular Weight | 250.77 g/mol | 307.39 g/mol | 238.71 g/mol |

| Solubility | High (HCl salt) | Moderate (non-ionic) | High (HCl salt) |

| Storage Conditions | 2–8°C (inert) | Room temperature | Not specified |

| Key Functional Groups | Boc, piperidine | Boc, pivalamido, pyridine | Boc, hydroxyl, pyrrolidine |

Stereochemical Considerations

Chirality significantly impacts bioactivity:

准备方法

Direct Carbamate Formation via Reaction of Piperidin-3-ylmethyl Derivatives with tert-Butyl Carbamate Reagents

A common approach to prepare tert-butyl (piperidin-3-ylmethyl)carbamate hydrochloride involves the protection of the amino group on the piperidine ring by reaction with tert-butyl carbamate or its derivatives (e.g., di-tert-butyl dicarbonate).

-

$$

\text{Piperidin-3-ylmethyl amine} + \text{Di-tert-butyl dicarbonate} \xrightarrow{\text{Base}} \text{tert-Butyl (piperidin-3-ylmethyl)carbamate}

$$ -

- The reaction typically uses a base such as triethylamine or sodium hydride to deprotonate the amine, facilitating nucleophilic attack on the di-tert-butyl dicarbonate.

- Solvents like dichloromethane or DMF are common.

- The reaction is often carried out under inert atmosphere (nitrogen) to prevent side reactions.

- Post-reaction, the product is isolated by standard aqueous workup and purified by crystallization or chromatography.

Example from Patent WO2009133778A1:

- The patent discloses the production of tert-butyl 3-aminopiperidine-1-carboxylate by reacting a base with tert-butyl 3-(alkoxycarbonylamino)-piperidine-1-carboxylate.

- The method emphasizes flexibility in the alkoxycarbonyl protecting groups and the acid addition salts that can be formed.

- The process is scalable and adaptable to different substituted piperidine derivatives.

Use of Sodium Hydride and Cryogenic Conditions for High Purity Carbamate Derivatives

For high-purity preparation of tert-butyl carbamate derivatives involving piperidine moieties, sodium hydride (NaH) under cold conditions is employed to ensure controlled reaction kinetics and minimize side products.

- Procedure Highlights from Patent CN105461690A:

- The starting carbamate ester is dissolved in an organic solvent under nitrogen protection.

- Sodium hydride is added at low temperature (cryogenic conditions).

- The electrophilic reagent (e.g., sulfonyl chloride derivative) is added dropwise to the reaction mixture.

- Stirring is maintained for 1-3 hours to complete the reaction.

- The reaction mixture is filtered, and diatomite is added after stirring to aid purification.

- The molar ratios are critical: sodium hydride is used at 2-4 equivalents relative to the carbamate ester, and the electrophilic reagent is used at 1-2 equivalents.

- This method ensures high purity of the tert-butyl carbamate product.

Coupling Reactions Involving tert-Butyl (piperidin-3-ylmethyl)carbamate

In some synthetic routes, tert-butyl (piperidin-3-ylmethyl)carbamate is used as a nucleophile in amide coupling reactions to form more complex molecules.

- Example from Ambeed Product Documentation:

- tert-Butyl N-methyl-N-(3-piperidyl)carbamate is reacted with activated carboxylic acids (e.g., using HATU coupling reagent) in the presence of a base such as DIPEA in DMF.

- The reaction proceeds at room temperature, monitored by TLC and LCMS.

- Post-reaction, aqueous workup and extraction are performed, followed by purification using reverse-phase HPLC.

- This method highlights the stability and reactivity of the tert-butyl carbamate protecting group during coupling steps.

Summary Table of Preparation Methods

| Method No. | Key Reagents & Conditions | Reaction Type | Purification | Notes |

|---|---|---|---|---|

| 1 | Piperidin-3-ylmethyl amine + Di-tert-butyl dicarbonate + Base (e.g., triethylamine) | Direct carbamate formation | Crystallization/Chromatography | Flexible, scalable, widely used |

| 2 | Carbamate ester + Sodium hydride (2-4 eq) + Sulfonyl chloride (1-2 eq) under N2, cryogenic | Carbamate formation with sulfonylation | Filtration + diatomite treatment | High purity, controlled conditions |

| 3 | tert-Butyl carbamate derivative + Carboxylic acid + HATU + DIPEA in DMF | Amide coupling | Reverse-phase HPLC | For complex molecule synthesis |

Research Findings and Considerations

- Purity and Yield: Use of sodium hydride under cryogenic conditions (Method 2) significantly improves purity by minimizing side reactions and decomposition.

- Reaction Control: Low temperature and inert atmosphere are critical for sensitive intermediates.

- Scalability: Direct carbamate formation (Method 1) is amenable to scale-up due to straightforward reagents and conditions.

- Versatility: tert-Butyl carbamate protecting groups are stable under a variety of reaction conditions, making them suitable for multi-step syntheses involving piperidine derivatives.

- Safety: Handling sodium hydride requires strict moisture-free conditions due to its reactivity with water.

常见问题

Q. What are the optimized synthetic routes for tert-butyl (piperidin-3-ylmethyl)carbamate hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling a piperidine derivative (e.g., piperidin-3-ylmethanamine) with tert-butyl carbamate under alkaline conditions (e.g., triethylamine) in inert atmospheres to minimize side reactions. Post-synthesis, the hydrochloride salt is formed to enhance stability and solubility . Key steps include:

- Protection of amines : Use tert-butyl chloroformate for carbamate formation .

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to achieve >95% purity .

Contradictions in yields (e.g., 60–85% across studies) often arise from variations in stoichiometry, solvent choice (e.g., dichloromethane vs. THF), and temperature control .

Q. How is tert-butyl (piperidin-3-ylmethyl)carbamate hydrochloride characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the carbamate linkage (e.g., tert-butyl C=O at ~155 ppm) and piperidine ring protons (δ 1.4–3.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 249.1 for the free base) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine ring and confirms hydrochloride salt formation .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and water (due to the hydrochloride salt), but poorly in non-polar solvents .

- Stability : Degrades above 150°C; stable at pH 4–8 (hydrochloride form prevents amine oxidation). Use argon/vacuum storage at −20°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of tert-butyl (piperidin-3-ylmethyl)carbamate hydrochloride in enzyme inhibition studies?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions with target enzymes (e.g., proteases or kinases). The piperidine nitrogen and carbamate carbonyl are critical for hydrogen bonding .

- MD Simulations : Assess binding stability over 100-ns trajectories; compare with analogs (e.g., pyrrolidine derivatives) to explain selectivity differences .

- Contradictions : Discrepancies between in silico predictions and experimental IC values may arise from solvation effects or protein flexibility .

Q. What strategies resolve contradictions in catalytic efficiency when using this compound as a chiral building block in asymmetric synthesis?

- Methodological Answer :

- Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers if racemization occurs during synthesis .

- Steric Effects : The tert-butyl group may hinder nucleophilic attack at the carbamate carbonyl, requiring Lewis acid catalysts (e.g., ZnCl) to activate electrophilicity .

- Case Study : Lower yields in Suzuki-Miyaura couplings vs. Buchwald-Hartwig reactions highlight substrate-dependent steric limitations .

Q. How does the hydrochloride salt form influence the compound’s pharmacokinetic properties in in vitro ADMET assays?

- Methodological Answer :

- Ionization : The hydrochloride salt enhances aqueous solubility, improving bioavailability in Caco-2 permeability assays (P >1 × 10 cm/s) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation. Carbamate hydrolysis to piperidin-3-ylmethanamine is a major metabolic pathway .

- Toxicity : MTT assays in HEK293 cells show IC >100 µM, suggesting low cytotoxicity .

Methodological Considerations for Experimental Design

Q. What are the best practices for scaling up synthesis while maintaining enantiomeric purity?

- Answer :

- Continuous Flow Systems : Improve heat/mass transfer vs. batch reactors, reducing racemization risks .

- In-line Analytics : Use FTIR or Raman spectroscopy to monitor carbamate formation in real time .

- Reproducibility : Document solvent purity (HPLC-grade) and moisture levels (<50 ppm) to minimize batch-to-batch variability .

Q. How should researchers address discrepancies in reported biological activity data across studies?

- Answer :

- Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., known enzyme inhibitors) .

- Batch Characterization : Purity (>98% by HPLC), salt form (HCl vs. free base), and storage conditions must be explicitly reported .

- Meta-analysis : Compare datasets using tools like Prism to identify outliers linked to methodological differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。